5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine CAS number
5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine CAS number
Comprehensive Technical Guide on 5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine (CAS 883547-29-3): Synthesis, Mechanistic Utility, and Applications in Drug Discovery
Executive Summary & Chemical Identity
In the landscape of modern drug development, the precise engineering of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of active pharmaceutical ingredients (APIs). 5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine (CAS 883547-29-3) is a highly specialized, multi-functional aniline derivative[1]. It serves as a critical intermediate in the synthesis of advanced targeted therapies, most notably Tyrosine Kinase Inhibitors (TKIs) designed to overcome resistance mutations in oncology[2].
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | 5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine |
| CAS Number | 883547-29-3 |
| Molecular Formula | C12H18ClNO2 |
| Molecular Weight | 243.73 g/mol |
| Appearance | Light yellow to green crystalline powder |
| Topological Polar Surface Area (TPSA) | ~44.5 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 3 |
Structural Pharmacology: The 2-Alkoxy-5-chloroaniline Motif
As an Application Scientist, it is vital to understand why this specific substitution pattern is utilized in medicinal chemistry. The molecule is not merely a scaffold; it is a pre-organized pharmacophore designed for optimal target engagement.
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The Primary Amine (Aniline Core): Acts as the primary synthetic handle for Buchwald-Hartwig cross-couplings or amide bond formations. In the final API, this nitrogen frequently participates in critical hydrogen-bonding interactions with the hinge region of kinase ATP-binding pockets.
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The 5-Chloro Substituent: Strategically positioned to occupy deep, lipophilic pockets (such as the DFG-out conformation in kinases). Furthermore, the halogen acts as a metabolic shield, blocking rapid CYP450-mediated aromatic hydroxylation, thereby extending the drug's half-life.
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The 3-Methoxy-3-methyl-butoxy Ether Linkage: This complex aliphatic chain provides precise steric tuning. The gem-dimethyl group restricts conformational flexibility, locking the side chain into a favorable vector. The terminal methoxy group enhances aqueous solubility, balancing the lipophilicity (logP) introduced by the carbon backbone.
Caption: Structural deconstruction of the 5-chloro-2-alkoxyaniline pharmacophore.
Synthetic Methodology & Mechanistic Pathways
The synthesis of 5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine requires a highly chemoselective approach to prevent the degradation of the halogen substituent during the reduction phase. The optimal route involves a two-step sequence starting from commercially available 4-chloro-2-nitrophenol.
Caption: Two-step synthesis of CAS 883547-29-3 via SN2 alkylation and chemoselective nitro reduction.
Causality in Reagent Selection:
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Step 1 (Alkylation): Potassium carbonate ( K2CO3 ) is utilized to deprotonate the phenolic proton. The ortho-nitro group lowers the pKa of the phenol (~7.1), making it easily deprotonated. DMF is chosen as the solvent due to its high dielectric constant, which solvates the potassium cation and leaves the phenoxide "naked" and highly reactive for the SN2 displacement.
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Step 2 (Reduction): Standard catalytic hydrogenation (e.g., H2 with Pd/C) is contraindicated here, as it frequently catalyzes the hydrodehalogenation of the 5-chloro substituent. Instead, a modified Béchamp reduction using Iron powder and Ammonium Chloride ( Fe/NH4Cl ) is employed. This system operates via a single-electron transfer (SET) mechanism that is strictly chemoselective for the nitro group, preserving the critical carbon-chlorine bond[3],[4].
Experimental Protocols (Self-Validating Workflows)
Step 1: Synthesis of 4-Chloro-2-(3-methoxy-3-methylbutoxy)-1-nitrobenzene
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Setup: Charge a dry, nitrogen-flushed round-bottom flask with 4-chloro-2-nitrophenol (1.0 eq) and anhydrous DMF (10 volumes).
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Activation: Add K2CO3 (2.0 eq). Stir at room temperature for 30 minutes. Self-Validation: The solution will turn deep red/orange, confirming the formation of the phenoxide anion.
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Alkylation: Add 1-bromo-3-methoxy-3-methylbutane (1.2 eq) dropwise. Elevate the temperature to 80°C and stir for 12 hours.
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Workup: Cool to room temperature and quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4 and concentrate in vacuo.
Step 2: Chemoselective Reduction to Target Aniline
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Setup: Dissolve the intermediate from Step 1 (1.0 eq) in a 4:1 mixture of Ethanol and Water.
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Reduction: Add Iron powder (5.0 eq) and NH4Cl (5.0 eq). Heat the mixture to a vigorous reflux (80°C) for 4 hours. Causality: The NH4Cl acts as a mild proton source to drive the reduction without creating an overly acidic environment that could lead to side reactions[4].
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Workup: Critical Step: While still hot, filter the reaction mixture through a pad of Celite. Causality: This removes the insoluble iron oxides ( Fe3O4 ). Failing to filter while hot will result in product precipitation within the iron matrix, and failing to use Celite will result in severe emulsion formation during extraction[3].
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Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Dichloromethane. Dry and concentrate to afford the pure 5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine.
Analytical Characterization & Validation
To ensure the integrity of the synthesized batch, the following analytical benchmarks must be met. The transition from the nitro intermediate to the aniline is self-validating through distinct spectroscopic shifts.
Table 2: Expected Analytical Signatures
| Technique | Key Diagnostic Signals | Validation Logic |
|---|
| FT-IR | Disappearance of 1530 & 1350 cm⁻¹ ( NO2 ). Appearance of broad doublet at ~3350 & 3450 cm⁻¹ ( NH2 ). | Confirms complete reduction of the nitro group. | | ¹H-NMR (CDCl₃) | δ 6.75 (d, 1H), 6.68 (d, 1H), 6.62 (dd, 1H). Aliphatic: δ 4.05 (t, 2H), 3.22 (s, 3H), 2.05 (t, 2H), 1.25 (s, 6H). | Aromatic protons shift upfield relative to the nitro precursor due to the electron-donating effect of the new NH2 group. | | LC-MS (ESI+) | m/z = 244.1 [M+H]⁺. Isotope pattern shows a 3:1 ratio at 244/246. | The 3:1 isotope ratio confirms the preservation of the chlorine atom, validating the chemoselectivity of the Fe/NH4Cl protocol. |
Downstream Applications in API Synthesis
Once synthesized and validated, 5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine is deployed in the late-stage synthesis of complex APIs. A prominent example of its utility is found in the development of 4H-pyrrolo[3,2-c]pyridin-4-one derivatives .
In these advanced synthetic pathways, the primary amine of our compound is coupled to a functionalized pyridine or pyrimidine core via Buchwald-Hartwig amination. The resulting molecules are highly potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR), specifically designed to target and overcome challenging EGFR exon 20 insertion mutations found in non-small cell lung cancer (NSCLC)[2]. The unique 3-methoxy-3-methyl-butoxy side chain ensures that the resulting drug maintains high solubility while perfectly filling the mutated allosteric pockets of the kinase.
Sources
- 1. 5-CHLORO-2-(3-METHOXY-3-METHYL-BUTOXY)-PHENYLAMINE price,buy 5-CHLORO-2-(3-METHOXY-3-METHYL-BUTOXY)-PHENYLAMINE - chemicalbook [m.chemicalbook.com]
- 2. US11339157B1 - 4H-pyrrolo[3,2-c]pyridin-4-one derivatives - Google Patents [patents.google.com]
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